N-(2-chloro-4-nitrophenyl)-3-methoxy-4-propan-2-yloxybenzamide
Overview
Description
N-(2-chloro-4-nitrophenyl)-3-methoxy-4-propan-2-yloxybenzamide is a chemical compound with the molecular formula C13H9ClN2O3 It is known for its unique structural properties, which include a benzamide core substituted with chloro, nitro, isopropoxy, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-4-nitrophenyl)-3-methoxy-4-propan-2-yloxybenzamide typically involves the reaction of 2-chloro-4-nitroaniline with 4-isopropoxy-3-methoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-4-nitrophenyl)-3-methoxy-4-propan-2-yloxybenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The chloro group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Substitution: The isopropoxy and methoxy groups can be replaced with other alkoxy groups through transetherification reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, strong bases such as sodium hydride
Major Products Formed
Oxidation: Formation of amino derivatives
Reduction: Formation of dechlorinated products
Substitution: Formation of new alkoxy-substituted benzamides
Scientific Research Applications
N-(2-chloro-4-nitrophenyl)-3-methoxy-4-propan-2-yloxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-chloro-4-nitrophenyl)-3-methoxy-4-propan-2-yloxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-4-nitrophenol
- 2-chloro-5-nitrophenol
- 4-chloro-2-nitrophenol
- 2,6-dichloro-4-nitrophenol
Uniqueness
N-(2-chloro-4-nitrophenyl)-3-methoxy-4-propan-2-yloxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(2-chloro-4-nitrophenyl)-3-methoxy-4-propan-2-yloxybenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O5/c1-10(2)25-15-7-4-11(8-16(15)24-3)17(21)19-14-6-5-12(20(22)23)9-13(14)18/h4-10H,1-3H3,(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDVLLRPPUNMNBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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